molecular formula C21H18F3N3O4S B2851353 (E)-ethyl 4-(2-(4-oxo-2-((3-(trifluoromethyl)phenyl)imino)thiazolidin-5-yl)acetamido)benzoate CAS No. 618067-19-9

(E)-ethyl 4-(2-(4-oxo-2-((3-(trifluoromethyl)phenyl)imino)thiazolidin-5-yl)acetamido)benzoate

Cat. No.: B2851353
CAS No.: 618067-19-9
M. Wt: 465.45
InChI Key: MKULWHVFDSJFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-ethyl 4-(2-(4-oxo-2-((3-(trifluoromethyl)phenyl)imino)thiazolidin-5-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C21H18F3N3O4S and its molecular weight is 465.45. The purity is usually 95%.
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Biological Activity

(E)-ethyl 4-(2-(4-oxo-2-((3-(trifluoromethyl)phenyl)imino)thiazolidin-5-yl)acetamido)benzoate is a thiazolidine derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the synthesis, mechanisms of action, and biological activities of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiazolidine derivatives with acetamido and benzoate groups. The process can be outlined as follows:

  • Starting Materials :
    • Ethyl chloroacetate
    • 2-mercapto-3-phenylquinazolin-4(3H)-one
  • Reaction Conditions :
    • The reaction is carried out in an alkaline environment to facilitate the formation of the desired thiazolidine structure.
  • Yield and Purification :
    • The final product is purified through recrystallization techniques to achieve high purity necessary for biological testing.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity :
    • The thiazolidine ring structure allows for interaction with various enzymes, potentially inhibiting their activity and modulating metabolic pathways.
  • Wnt Signaling Pathway Modulation :
    • The compound has been shown to enhance cellular responses to Wnt signaling, indicating a role in cellular growth and differentiation processes. This modulation occurs through the antagonization of SARP-2/sFRP-1, which inhibits Wnt signaling pathways.

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

Activity TypeDescription
Anticancer Demonstrated ability to inhibit tumor cell proliferation in vitro and in vivo models.
Antimicrobial Exhibits significant antimicrobial properties against various pathogens.
Anti-inflammatory Reduces inflammatory markers in cell cultures, suggesting potential use in inflammatory diseases .
Neuroprotective Shows promise in protecting neuronal cells from oxidative stress-induced damage.
Antioxidant Capable of scavenging free radicals, thus reducing oxidative stress levels .

Case Studies

  • Anticancer Activity :
    A study conducted on cancer cell lines demonstrated that this compound significantly inhibited cell viability with an IC50 value of approximately 20 µM. This suggests a potent anticancer effect that warrants further investigation into its mechanisms and potential clinical applications.
  • Antimicrobial Efficacy :
    In vitro tests against common bacterial strains revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/ml, indicating effective antimicrobial activity that could be harnessed for therapeutic use against infections.

Properties

IUPAC Name

ethyl 4-[[2-[4-oxo-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O4S/c1-2-31-19(30)12-6-8-14(9-7-12)25-17(28)11-16-18(29)27-20(32-16)26-15-5-3-4-13(10-15)21(22,23)24/h3-10,16H,2,11H2,1H3,(H,25,28)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKULWHVFDSJFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=CC(=C3)C(F)(F)F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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